molecular formula C7H17NO B1287120 1-Amino-3-ethylpentan-2-ol CAS No. 72799-69-0

1-Amino-3-ethylpentan-2-ol

Cat. No.: B1287120
CAS No.: 72799-69-0
M. Wt: 131.22 g/mol
InChI Key: NGNXQZFLANJCHW-UHFFFAOYSA-N
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Description

1-Amino-3-ethylpentan-2-ol is an organic compound with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol . It is a versatile compound used in various scientific research and industrial applications. The compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane chain, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-ethylpentan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-ethyl-2-pentanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is carried out under high pressure and temperature using catalysts such as palladium on carbon (Pd/C) or Raney nickel .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-ethylpentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2 with Pd/C or Raney nickel, NaBH4, LiAlH4.

    Substitution: SOCl2, PBr3, anhydrous conditions.

Major Products:

Scientific Research Applications

1-Amino-3-ethylpentan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3-ethylpentan-2-ol depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. The molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

  • 1-Amino-2-methylpentan-2-ol
  • 1-Amino-3-methylpentan-2-ol
  • 1-Amino-4-ethylpentan-2-ol

Comparison: 1-Amino-3-ethylpentan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

1-amino-3-ethylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-3-6(4-2)7(9)5-8/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNXQZFLANJCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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